

Solubility and stability of 3-(2-Fluorophenoxy)azetidine

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Compound of Interest

Compound Name: 3-(2-Fluorophenoxy)azetidine

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An In-Depth Technical Guide to the Solubility and Stability of **3-(2-Fluorophenoxy)azetidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to evaluate the aqueous solubility and chemical stability of **3-(2-Fluorophenoxy)azetidine**, a key intermediate in pharmaceutical research. Due to the limited availability of public data for this specific molecule, this document outlines standardized, industry-accepted experimental protocols for determining critical physicochemical properties. It details procedures for kinetic and thermodynamic solubility assessment, outlines a strategy for forced degradation studies in line with ICH guidelines, and discusses potential degradation pathways. This guide is intended to serve as a practical framework for researchers to generate reliable solubility and stability data, which is crucial for advancing drug discovery and development programs.

Physicochemical Properties

A summary of predicted and known properties for azetidine derivatives is presented below. Experimental determination of these properties for each new batch is recommended.

Property	Value/Information	Source
Molecular Formula	C ₉ H ₁₀ FNO	[P&S Chemicals]
Molecular Weight	167.18 g/mol	[ChemBK]
Appearance	White to light yellow solid is typical for similar compounds.	[ChemBK]
pKa (Predicted)	9.30 ± 0.40 (for the azetidine nitrogen)	[ChemBK]
General Solubility	Qualitative descriptions suggest poor water solubility but solubility in organic solvents for similar isomers.	[ChemBK]
General Stability	Azetidine-containing compounds are known to be stable at room temperature but may be susceptible to degradation under acidic conditions or due to intramolecular ring-opening.	[ChemBK, NIH]

Aqueous Solubility Assessment

The aqueous solubility of a compound is a critical determinant of its absorption and bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive profile.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, following its addition from a DMSO stock. This high-throughput method is valuable for early-stage discovery to quickly flag solubility liabilities.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Stock Solution Preparation: Prepare a 10 mM stock solution of **3-(2-Fluorophenoxy)azetidine** in 100% DMSO.

- Sample Preparation: Dispense 2 μ L of the DMSO stock solution into the wells of a 96-well microplate.
- Buffer Addition: Add 198 μ L of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
- Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature (25°C).[1][4]
- Analysis: Measure the light scattering or turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is reported as the kinetic solubility.[1][4]

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true solubility of a compound when the dissolved and solid states are in equilibrium. This is a more accurate, albeit lower-throughput, measure crucial for later-stage development.[5][6][7]

- Sample Preparation: Add an excess amount of solid **3-(2-Fluorophenoxy)azetidine** to a series of vials containing relevant aqueous buffers (e.g., pH 5.0, pH 7.4, pH 9.0).
- Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[8]
- Phase Separation: After incubation, allow the vials to stand, permitting the undissolved solid to settle. Filter the supernatant through a 0.45 μ m filter to remove any remaining solid particles.[1]
- Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated, stability-indicating HPLC-UV method against a standard curve.[5][9]

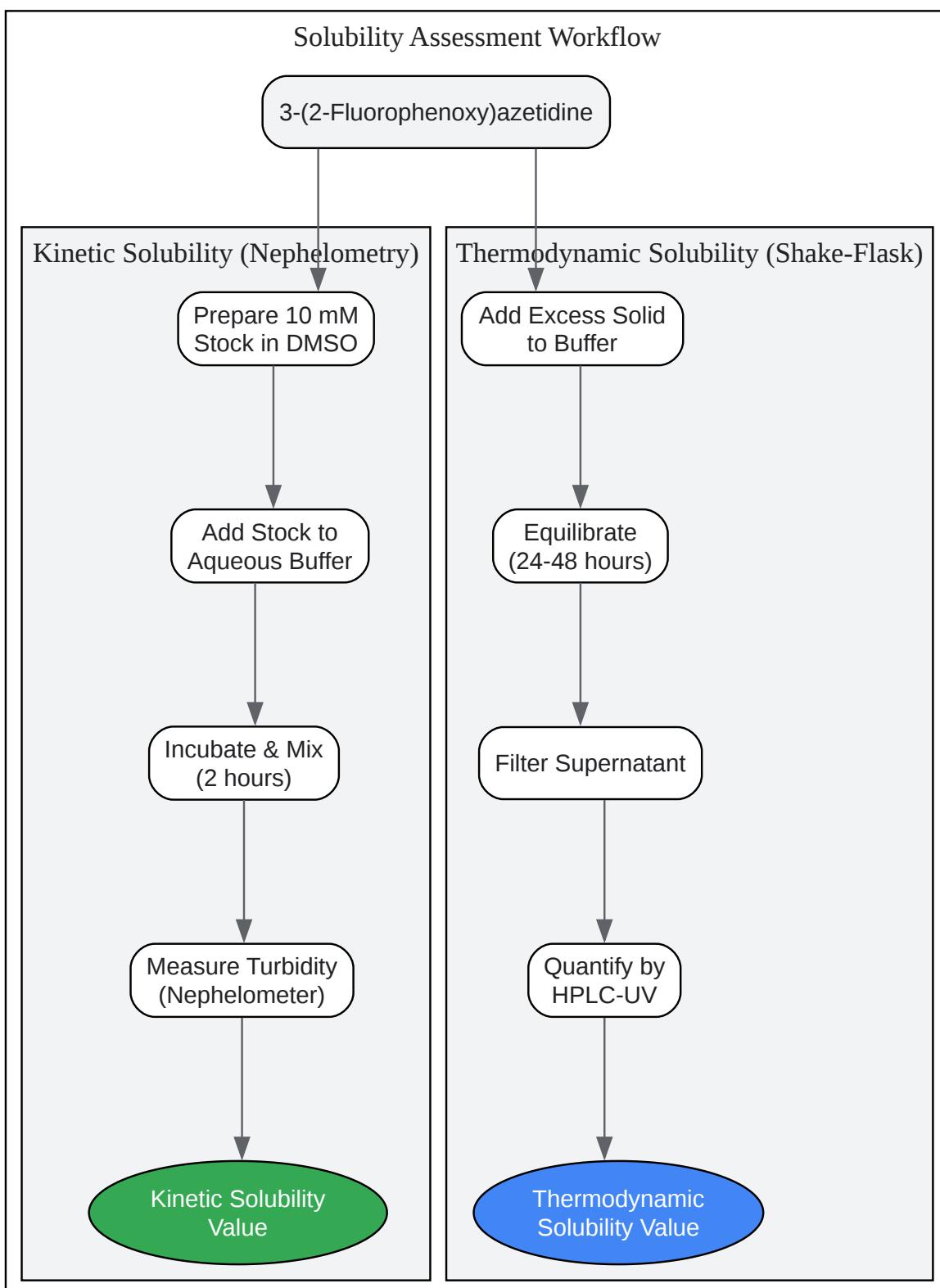
Expected Data Summary

The following table illustrates how solubility data for **3-(2-Fluorophenoxy)azetidine** should be structured.

Assay Type	Buffer/Solvent	pH	Temperature (°C)	Solubility (µg/mL)	Solubility (µM)
Kinetic	PBS	7.4	25	[Experimental Value]	[Calculated Value]
Thermodynamic	Acetate Buffer	5.0	25	[Experimental Value]	[Calculated Value]
Thermodynamic	Phosphate Buffer	7.4	25	[Experimental Value]	[Calculated Value]
Thermodynamic	Borate Buffer	9.0	25	[Experimental Value]	[Calculated Value]
Thermodynamic	FaSSIF	6.5	37	[Experimental Value]	[Calculated Value]
Thermodynamic	FeSSIF	5.0	37	[Experimental Value]	[Calculated Value]

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.

Solubility Testing Workflow Diagram



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Caption: Workflow for kinetic and thermodynamic solubility testing.

Stability Assessment and Degradation Pathway Analysis

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[10][11] These studies are performed under conditions more severe than standard accelerated stability testing.[10]

Forced Degradation Protocol (ICH Guideline Q1A(R2))

A solution of **3-(2-Fluorophenoxy)azetidine** (e.g., 1 mg/mL in acetonitrile/water) should be subjected to the following stress conditions. The goal is to achieve 5-20% degradation.[12]

- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Solution stored at 80°C for 48 hours. Solid stored at 105°C for 24 hours.
- Photostability: Expose solution to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be taken at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) and analyzed by a stability-indicating LC-MS/MS method to separate and identify the parent compound and any degradation products.

Potential Degradation Pathways

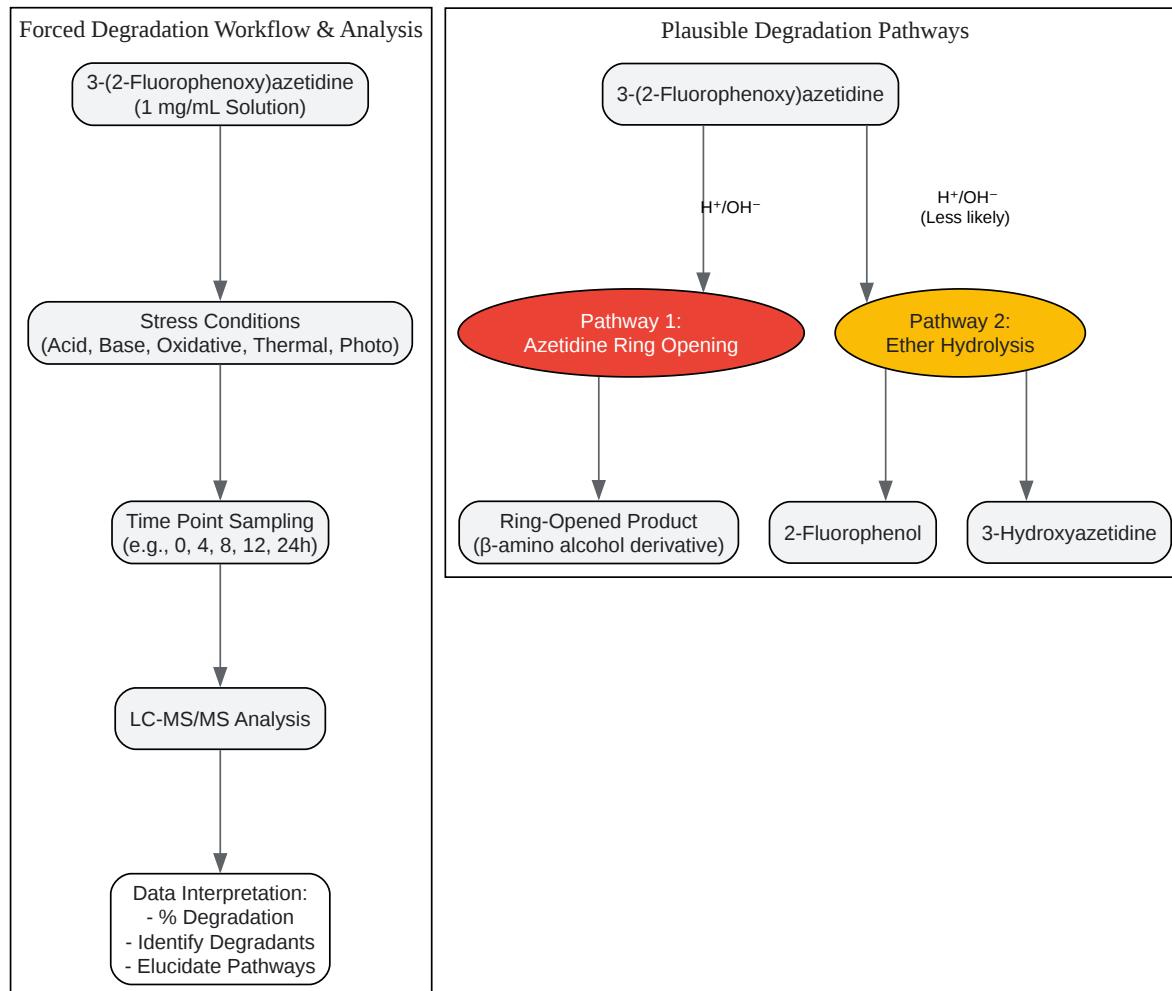
Based on the structure, two primary degradation pathways are plausible for **3-(2-Fluorophenoxy)azetidine**, particularly under hydrolytic (acidic or basic) conditions.

- Azetidine Ring Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic attack, leading to ring cleavage. Under acidic conditions, protonation of the azetidine nitrogen can activate the ring, making it vulnerable to attack by water, forming a β-amino alcohol derivative.[13][14]

- Ether Bond Hydrolysis: The ether linkage between the phenoxy group and the azetidine ring could potentially be cleaved, although this is generally less likely than ring opening for a strained heterocycle. This would yield 2-fluorophenol and 3-hydroxyazetidine.

A study on a related azetidine-containing compound demonstrated a degradation mechanism involving the formation of an azetidinium ion, which subsequently leads to ring-opened products.[15][16]

Forced Degradation Workflow and Pathway Diagram

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Caption: Workflow for forced degradation studies and potential pathways.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of **3-(2-Fluorophenoxy)azetidine**. While specific experimental data for this compound is not publicly available, the detailed protocols for kinetic and thermodynamic solubility, coupled with a systematic approach to forced degradation studies, will enable researchers to generate the critical data necessary for informed decision-making in the drug development process. Understanding these fundamental properties is paramount for optimizing formulations, predicting *in vivo* behavior, and ensuring the overall quality and efficacy of potential drug candidates.

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